molecular formula C5H11NO B100619 (Dimethylamino)acetone CAS No. 15364-56-4

(Dimethylamino)acetone

Cat. No.: B100619
CAS No.: 15364-56-4
M. Wt: 101.15 g/mol
InChI Key: VFPKIWATTACVJR-UHFFFAOYSA-N
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Description

(Dimethylamino)acetone, also known as 1-(Dimethylamino)-2-propanone, is an organic compound with the molecular formula C₅H₁₁NO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Mechanism of Action

Target of Action

(Dimethylamino)acetone, also known as DMA, is an organic compound that has been shown to interact with phenol derivatives The primary targets of DMA are not explicitly mentioned in the available literature

Mode of Action

It has been reported that dma interacts with phenol derivatives in the presence of carbon tetrachloride This suggests that DMA may act as a catalyst or a reactant in certain chemical reactions

Pharmacokinetics

It is known that dma is highly soluble in water , which could potentially influence its bioavailability and distribution within the body

Action Environment

It is known that dma is highly versatile due to its low toxicity, low volatility, and high solubility in water These properties suggest that DMA may be stable and effective in a variety of environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: (Dimethylamino)acetone can be synthesized through several methods. One common method involves the reaction of acetone with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions with the addition of paraformaldehyde to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: (Dimethylamino)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Dimethylamino)acetone has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(Dimethylamino)-2-propanone
  • N,N-Dimethylaminoacetone
  • Dimethylamino-2-propanone

Comparison: (Dimethylamino)acetone is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution reactions and is more versatile in its applications in organic synthesis .

Properties

IUPAC Name

1-(dimethylamino)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPKIWATTACVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165386
Record name 1-(Dimethylamino)acetone
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15364-56-4
Record name (Dimethylamino)acetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15364-56-4
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Record name 1-(Dimethylamino)acetone
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Record name (Dimethylamino)acetone
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Record name 1-(Dimethylamino)acetone
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Record name 1-(dimethylamino)acetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient catalyst discovered for the direct amination of glycerol to produce (dimethylamino)acetone, and what makes it effective?

A1: The research highlights a catalyst composed of 50 wt% Cs2.5H0.5PMo12O40 supported on mesoporous silica as the most efficient for the direct amination of glycerol with dimethylamine (DMA) to yield this compound []. This catalyst achieved a 33% yield of this compound, the highest reported in the study. The enhanced activity is attributed to the good dispersion of the active phase (Cs2.5H0.5PMo12O40) on the mesoporous silica support, leading to a higher number of accessible acid sites crucial for the reaction [].

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